molecular formula C19H22N10 B12271860 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12271860
M. Wt: 390.4 g/mol
InChI Key: CUEUDYBKRIVIPG-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrazole and triazolopyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazolopyrazine intermediates, which are then coupled with a pyrimidine derivative under specific reaction conditions.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Preparation of Triazolopyrazine Intermediate: The triazolopyrazine intermediate is prepared by reacting 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine with suitable reagents.

    Coupling Reaction: The final step involves coupling the pyrazole and triazolopyrazine intermediates with a pyrimidine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
  • 3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride
  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine is unique due to its combination of pyrazole, triazolopyrazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22N10

Molecular Weight

390.4 g/mol

IUPAC Name

8-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C19H22N10/c1-13-10-14(2)29(25-13)17-11-16(21-12-22-17)26-6-8-27(9-7-26)18-19-24-23-15(3)28(19)5-4-20-18/h4-5,10-12H,6-9H2,1-3H3

InChI Key

CUEUDYBKRIVIPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN5C4=NN=C5C)C

Origin of Product

United States

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